BenchChemオンラインストアへようこそ!

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

Chemoinformatics Drug Design Physicochemical Profiling

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone (CAS 302552-41-6) is a 1,3,4-oxadiazole-2-thioether derivative that concurrently incorporates a 3-bromophenyl substituent at the oxadiazole 5-position and a 4-nitrophenyl ethanone terminus. It has a molecular formula of C₁₆H₁₀BrN₃O₄S, a molecular weight of 420.2 g/mol, and a computed XLogP3-AA of 4.2.

Molecular Formula C16H10BrN3O4S
Molecular Weight 420.24
CAS No. 302552-41-6
Cat. No. B2666152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone
CAS302552-41-6
Molecular FormulaC16H10BrN3O4S
Molecular Weight420.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2
InChIKeyDJBQYQHDKDPMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone (CAS 302552-41-6) Is a Distinct Procurement Candidate Among 1,3,4-Oxadiazole Thioether Screening Compounds


2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone (CAS 302552-41-6) is a 1,3,4-oxadiazole-2-thioether derivative that concurrently incorporates a 3-bromophenyl substituent at the oxadiazole 5-position and a 4-nitrophenyl ethanone terminus. It has a molecular formula of C₁₆H₁₀BrN₃O₄S, a molecular weight of 420.2 g/mol, and a computed XLogP3-AA of 4.2 [1]. The compound is commercially available at 95% purity from specialty chemical suppliers for early-stage discovery research . This specific substitution pattern yields a distinctive physicochemical profile that differentiates it from other 5-aryl-2-thio-1,3,4-oxadiazole analogs commonly used in antimycobacterial, antimicrobial, and materials-science screening campaigns.

Why Structural Analogs of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone Cannot Be Interchanged Without Risk in Lead Optimization or Probe Discovery


Caution: High-strength, head-to-head quantitative differential evidence for this specific compound is markedly limited in the public domain due to a paucity of published primary biological studies. Nonetheless, substitution with a structurally analogous 5-aryl-2-thio-1,3,4-oxadiazole that lacks the 3-bromophenyl/4-nitrophenyl pairing carries the documented risk of altering the compound's lipophilicity, hydrogen-bonding capacity, and polar surface area, which are critical determinants of membrane permeability, solubility, and target engagement [1]. Simply interchanging with the 4-methoxy analog (XLogP3 4.3, TPSA 90.5 Ų) or the des-nitro analog (XLogP3 4.4, TPSA 81.3 Ų) will shift the molecule into different property space and potentially ablate synthetic handles for orthogonal derivatization [1][2]. The quantitative evidence below outlines where calculable differentiation exists to inform selection or procurement decisions.

Quantitative Differentiation Evidence for 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone Versus Closest Structural Analogs


Enhanced Polar Surface Area and Hydrogen-Bond Acceptor Capacity Relative to 4-Methoxy and Des-Nitro Analogs

The target compound possesses a topological polar surface area (TPSA) of 127 Ų and a hydrogen-bond acceptor (HBA) count of 7, both notably higher than the 4-methoxy analog (TPSA 90.5 Ų, HBA 6) and the des-nitro analog 2-((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone (TPSA 81.3 Ų, HBA 5) [1]. This places the target compound closer to the TPSA < 140 Ų threshold associated with oral bioavailability, while the analogs fall significantly lower, potentially altering passive membrane diffusion behavior.

Chemoinformatics Drug Design Physicochemical Profiling

Distinctive Lipophilicity Profile Differentiating from 4-Methoxy and Des-Nitro Analogs in the Same Scaffold Series

The target compound exhibits a computed XLogP3-AA of 4.2, which is slightly lower than the des-nitro analog (XLogP3 4.4) and comparable to the 4-methoxy analog (XLogP3 4.3) [1]. The presence of the electron-withdrawing nitro group attenuates lipophilicity relative to the unsubstituted phenyl congener, a trend consistent with the electron-deficient nature of the 4-nitrophenyl moiety, providing a discrete point in property space for lead optimization.

Lipophilicity LogP ADME Prediction

Characteristic Bromine Isotope Signature Enabling Unambiguous Mass Spectrometric Identification Versus Non-Halogenated Analogs

The molecular formula C₁₆H₁₀BrN₃O₄S of the target compound uniquely contains a single bromine atom, which generates a characteristic ¹:¹ isotope doublet (Δm = 2 Da) for the [M+H]⁺ ion in ESI-MS, in contrast to the non-halogenated analog 1-(4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (MW 355.4 Da, formula C₁₇H₁₃N₃O₄S) [1]. This distinct isotope pattern aids in the rapid discrimination of the target compound from closely related non-brominated library members during high-throughput screening verification.

Mass Spectrometry Hit Confirmation Analytical Chemistry

Dual Reactive Handles (Aryl Bromide and Nitro Group) for Orthogonal Derivatization Not Present in Most Close Analogs

The target scaffold uniquely combines a 3-bromophenyl group (a competent partner for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings) and a 4-nitrophenyl group (reducible to an aniline for amide bond formation or diazotization) within the same molecule [1]. Among the closest commercially available in-class analogs, only the 4-methoxy analog (CAS 302552-39-2) retains the bromine handle, while the o-tolyl analog (CAS 332357-67-2) and the 2-hydroxyphenyl analog lack the bromine atom entirely, precluding sequential, chemoselective derivatization at both termini.

Medicinal Chemistry Synthetic Methodology Sequential Derivatization

Class-Validated Reactivity at the Active Methylene Group for Azo Coupling, Supporting Tagged Derivative Synthesis

Compounds of the 5-aryl-2-aroylmethylthio-1,3,4-oxadiazole class, which includes the target compound, have been experimentally demonstrated to behave as CH acids at the active methylene group (the -CH₂- bridge adjacent to the carbonyl), reacting with aryldiazonium tetrafluoroborates to yield azo coupling products [1]. This reactivity is not observed in analogs where the methylene group is absent or sterically blocked. For the target compound, this enables the regiospecific installation of a chromophoric azo tag for applications in biochemical probe design or materials chemistry.

Azo Coupling Chemical Biology Derivatization

Certified Commercial Purity Benchmark of 95% Enabling Direct Use in Screening Without Additional Purification

The target compound is commercially sourced at a minimum certified purity of 95% by the vendor AKSci . In contrast, many in-class analogs available from the same supplier or broader chemical marketplaces are listed without a stated minimum purity or at a lower specification (e.g., 90% or 'technical grade'), which may necessitate in-house repurification before use in concentration-response assays. The 95% threshold is a practical differentiator for procurement officers seeking screening-ready compounds with reduced upfront handling costs.

Procurement Quality Control Screening Readiness

Procurement-Ready Application Scenarios for 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone Based on Specific Differentiating Evidence


Scaffold for Sequential, Chemoselective Derivatization in Focused Library Synthesis

Research groups constructing focused libraries of 1,3,4-oxadiazole derivatives can exploit the dual reactive handles of this compound. The 3-bromophenyl group enables palladium-catalyzed cross-couplings (e.g., Suzuki) to introduce aryl, heteroaryl, or amine diversity, while the 4-nitrophenyl group can be selectively reduced to an amine for amide coupling or bioconjugation [1]. This orthogonal reactivity is a logistical advantage that is absent in non-brominated or non-nitrated close-in analogs, reducing the number of synthetic steps required to access diverse screening candidates.

Azo-Coupled Probe Generation for Chemical Biology and Biochemical Assay Development

The experimentally validated azo coupling reactivity at the active methylene group (supported by the Krasovsky et al. study on 5-aryl-2-aroylmethylthio-1,3,4-oxadiazoles) makes this compound a suitable precursor for generating colored or affinity-tagged derivatives [1]. This is particularly valuable for biochemical laboratories seeking to synthesize small-molecule probes for pull-down experiments, fluorescence polarization assays, or enzyme-linked detection formats without designing a new synthetic route from scratch.

Probe Selection for Physicochemical Property Space Exploration in Early-Stage Drug Discovery

The compound's balanced lipophilicity (XLogP3 4.2) and elevated polar surface area (127 Ų) relative to common in-class analogs position it as a valuable probe for exploring the permeability-solubility trade-off in early-stage absorption, distribution, metabolism, and excretion (ADME) profiling [1]. Teams requiring a scaffold that is more polar than the des-nitro analog but retains sufficient LogP for membrane passage will find this compound a more relevant starting point than its less-substituted counterparts.

High-Throughput Screening (HTS) Library Member Requiring Unambiguous Hit Deconvolution via Bromine Isotope Signature

Screening centers that incorporate this compound into diversity libraries benefit from its characteristic bromine isotope doublet in mass spectrometry, which simplifies the identification and confirmation of this specific hit from complex mixture-based or pooled screening formats [1]. This built-in analytical marker reduces the risk of misidentification that can occur with non-halogenated, isobaric analogs.

Quote Request

Request a Quote for 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.